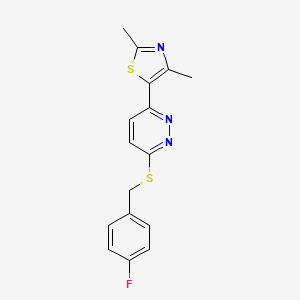

5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s worth noting that similar compounds, such as pyridazin derivatives containing different thiobenzyl moieties, have been synthesized and screened for their inhibitory activities against rat intestinal α-glucosidase enzyme . The final products were easily obtained without the need for harsh purification steps .科学的研究の応用

Antioxidant Activity Studies

Research has extensively explored the antioxidant activities of various compounds, including thiazole derivatives. Techniques like the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are critical for determining the antioxidant capacity of complex samples, which could be applied to studying compounds like 5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole (Munteanu & Apetrei, 2021).

Thiazole Derivatives in Medicinal Chemistry

Thiazole derivatives have been identified for their potential in acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor agents. A review of patents reveals the diversity of thiazole derivatives developed for various therapeutic applications, highlighting the scaffold's versatility in drug development (Leoni et al., 2014).

Potential for Optoelectronic Materials

Research into the synthesis and application of quinazoline derivatives, which share structural similarities with thiazole-based compounds, indicates significant potential for these compounds in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of thiazole and similar heterocycles into π-extended conjugated systems could be valuable for creating novel optoelectronic materials, suggesting a possible research avenue for the compound (Lipunova et al., 2018).

作用機序

Target of Action

The primary target of the compound “5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole” is the α-glucosidase enzyme . This enzyme is located in the small intestine and plays a crucial role in the digestion of carbohydrates .

Mode of Action

The compound interacts with the α-glucosidase enzyme, inhibiting its activity . The inhibition is competitive, meaning the compound competes with the substrate for the active site of the enzyme . This results in a decrease in the rate of carbohydrate digestion .

Biochemical Pathways

The inhibition of the α-glucosidase enzyme affects the carbohydrate digestion pathway . Normally, this enzyme cleaves 1,4-α-glycosidic linkages in oligo and polysaccharides, breaking them down into simpler sugars for absorption . When the enzyme is inhibited, this process is slowed down, leading to a delay in glucose absorption in the digestive system .

Pharmacokinetics

The compound’s potent inhibitory activity against α-glucosidase suggests it may have favorable bioavailability .

Result of Action

The primary result of the compound’s action is the suppression of postprandial hyperglycemia, or high blood sugar levels after meals . By inhibiting α-glucosidase and slowing down carbohydrate digestion, the compound helps to control blood glucose levels .

特性

IUPAC Name |

5-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3S2/c1-10-16(22-11(2)18-10)14-7-8-15(20-19-14)21-9-12-3-5-13(17)6-4-12/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZKNPNAXMQSEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluorospiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2760637.png)

![3-(4-Fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2760641.png)

![Ethyl 4-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2760644.png)

![1-(3-Methylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2760649.png)

![N-[3-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2760650.png)

![4-[3-Oxo-3-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]propyl]benzenesulfonyl fluoride](/img/structure/B2760653.png)